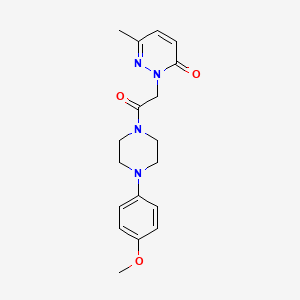
2-(2-(4-(4-甲氧基苯基)哌嗪-1-基)-2-氧代乙基)-6-甲基哒嗪-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a pyridazinone core
科学研究应用
2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of the compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is the alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and play a significant role in the treatment of various neurological conditions .
Mode of Action
The compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one interacts with its target, the alpha1-adrenergic receptors, by binding to them . This interaction results in changes in the receptor’s activity, which can lead to various therapeutic effects .
Biochemical Pathways
The compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one affects the biochemical pathways associated with the alpha1-adrenergic receptors . The downstream effects of these pathways can lead to various therapeutic outcomes .
Pharmacokinetics
The pharmacokinetics of the compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of the compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one’s action involve changes in the activity of the alpha1-adrenergic receptors . These changes can lead to various therapeutic effects, depending on the specific condition being treated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its target and how it is metabolized and excreted from the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a suitable pyridazinone precursor. The reaction conditions often include the use of solvents like chloroform and catalysts such as potassium carbonate. The process may involve heating and stirring to ensure complete reaction and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for efficiency and cost-effectiveness, often involving continuous flow processes and advanced purification techniques to ensure the purity of the final product .
化学反应分析
Types of Reactions
2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
相似化合物的比较
Similar Compounds
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds share a similar piperazine core but differ in their substituents and overall structure.
Morpholinopyrimidine derivatives: These compounds also contain a piperazine ring and exhibit anti-inflammatory properties.
Uniqueness
What sets 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one apart is its unique combination of a methoxyphenyl group and a pyridazinone core, which imparts distinct pharmacological properties. Its ability to modulate multiple biochemical pathways makes it a versatile compound in scientific research .
属性
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14-3-8-17(23)22(19-14)13-18(24)21-11-9-20(10-12-21)15-4-6-16(25-2)7-5-15/h3-8H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJIDJRSHGAHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
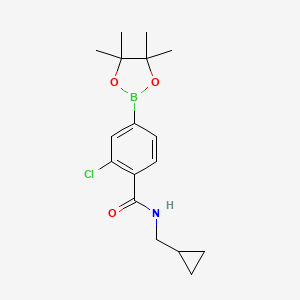
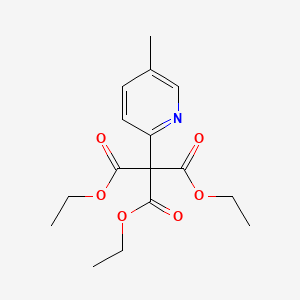
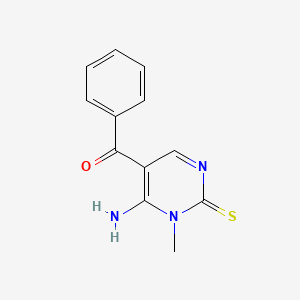
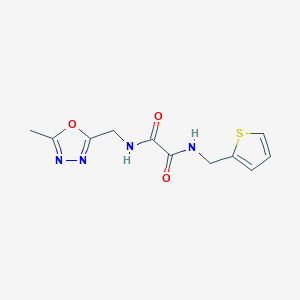
![N-(3,4-dimethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2446625.png)
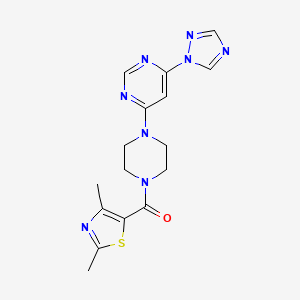
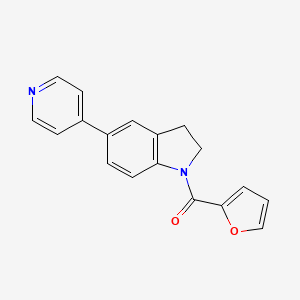
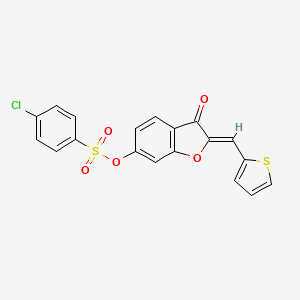
![N-(2,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B2446630.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride](/img/structure/B2446631.png)
![6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2446635.png)
![2-(4-fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2446636.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446639.png)
